molecular formula C11H12BrClN2 B3364569 2-Amino-7-bromo-3-ethylquinoline hydrochloride CAS No. 1170592-36-5

2-Amino-7-bromo-3-ethylquinoline hydrochloride

Cat. No.: B3364569
CAS No.: 1170592-36-5
M. Wt: 287.58 g/mol
InChI Key: CHSMSDFKMGYLRI-UHFFFAOYSA-N
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Description

Significance of Quinolines as Core Scaffolds in Modern Organic Synthesis

Quinolines are not merely chemical curiosities; they are fundamental building blocks in the creation of complex molecular architectures. researchgate.net Their rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making them versatile scaffolds in organic synthesis. The quinoline (B57606) nucleus is a common feature in a vast array of natural products, particularly alkaloids, which have inspired the development of numerous synthetic methodologies. mdpi.comresearchgate.net

The chemical reactivity of the quinoline ring system allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives. nih.gov Both the benzene (B151609) and pyridine (B92270) rings can undergo electrophilic and nucleophilic substitution reactions, providing chemists with multiple handles to modify the core structure and tailor its properties for specific applications. mdpi.com This adaptability has led to the development of novel synthetic routes, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions, which offer efficient and atom-economical pathways to functionalized quinolines. nih.gov

Strategic Importance of Functionalized Quinolines in Chemical Innovation

The strategic functionalization of the quinoline scaffold is a key driver of innovation in various chemical disciplines. By introducing different substituents onto the quinoline ring, chemists can fine-tune the molecule's electronic properties, solubility, and steric profile. This ability to modulate molecular properties is of paramount importance in the design of new materials, catalysts, and, most notably, therapeutic agents.

In medicinal chemistry, functionalized quinolines are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. researchgate.netsapub.org The strategic placement of functional groups can enhance binding affinity to specific enzymes or receptors, leading to the development of potent and selective drugs. For instance, the introduction of amino, halogen, or alkyl groups can significantly alter the pharmacological profile of a quinoline derivative. mdpi.comnih.gov This has led to the discovery of quinoline-based compounds with a broad spectrum of biological activities. nih.gov

Contextualization of 2-Amino-7-bromo-3-ethylquinoline Hydrochloride within Advanced Heterocyclic Chemistry

This compound represents a specific example of a functionalized quinoline that embodies the principles of strategic molecular design in heterocyclic chemistry. This compound features several key functional groups that are known to influence the chemical and biological properties of the quinoline scaffold.

The presence of an amino group at the 2-position is a common feature in many biologically active quinolines. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The bromo substituent at the 7-position, a halogen atom, can modulate the electronic distribution within the quinoline ring system and enhance lipophilicity, which can be crucial for cell membrane permeability. Furthermore, the ethyl group at the 3-position adds a small alkyl chain, which can influence the steric interactions of the molecule with its target.

While specific research on the detailed applications of this compound is not extensively documented in publicly available peer-reviewed literature, its structure suggests its potential as an intermediate in the synthesis of more complex molecules or as a candidate for screening in drug discovery programs. The hydrochloride salt form of the molecule is typically employed to improve its solubility in aqueous media, a common practice for compounds intended for biological evaluation.

The study of such specifically substituted quinolines is crucial for expanding the chemical space and for the rational design of new molecules with desired properties. The synthesis and characterization of compounds like this compound contribute to the fundamental understanding of structure-activity relationships within the quinoline class of heterocycles.

Chemical Compound Information

Compound Name
This compound
7-Bromoquinolin-2-amine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-ethylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMSDFKMGYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656659
Record name 7-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70656659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170592-36-5
Record name 7-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies Towards 2 Amino 7 Bromo 3 Ethylquinoline Hydrochloride

Regioselective Synthesis Approaches

Regioselectivity is the paramount challenge in the synthesis of asymmetrically substituted quinolines. The electronic nature of the quinoline (B57606) ring, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, dictates the reactivity of each position. Electrophilic substitution typically occurs on the benzene ring (positions 5, 6, 7, and 8), while nucleophilic substitution is favored on the pyridine ring (positions 2 and 4). The synthesis of 2-Amino-7-bromo-3-ethylquinoline hydrochloride therefore requires distinct strategies for functionalizing both ring systems.

Strategies for Bromination at the C-7 Position

The introduction of a bromine atom at the C-7 position of the quinoline nucleus is typically achieved through electrophilic aromatic substitution. The directing effects of existing substituents on the ring are crucial for achieving the desired regioselectivity. In the absence of strongly directing groups, direct bromination of quinoline often yields a mixture of 5-bromo- and 8-bromoquinoline, with further bromination leading to 5,7-dibromoquinoline. Therefore, achieving selective C-7 bromination often relies on carefully chosen reagents and substrates.

Elegant strategies have been developed for the C-5 and/or C-7 halogenation of the quinoline ring using a variety of bromine sources. These include traditional reagents like molecular bromine (Br₂) and copper(II) bromide (CuBr₂), as well as N-haloimides such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The choice of solvent and reaction conditions can significantly influence the product distribution. For instance, the use of NBS in a cascade reaction involving the dehydrogenation of tetrahydroquinolines can provide an efficient route to bromoquinolines. This method proceeds under metal-free conditions and offers good functional group tolerance.

A summary of common brominating agents is presented below.

Reagent CategoryExamplesTypical Conditions
Inorganic BromidesBr₂, CuBr₂, HBr, NaBrAcidic or neutral medium
N-BromoimidesNBS, NBSA, DBDMHRadical initiator or acid catalyst
Acyl/Alkyl BromidesAcyl bromides, Alkyl bromidesCopper-promoted, DMSO, air

Control of Amino Group Installation at C-2

The C-2 position of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack. This characteristic is exploited for the introduction of the amino group. A common and effective method is the Chichibabin amination, which involves treating the quinoline with sodium amide (NaNH₂) in liquid ammonia (B1221849) or an inert solvent. However, this reaction can sometimes lack regioselectivity.

A more controlled approach involves the use of a pre-functionalized quinoline. Starting with a 2-chloroquinoline derivative, the amino group can be introduced via nucleophilic aromatic substitution (SNAr). For example, reacting 2-chloro-7-bromoquinoline with acetamide followed by hydrolysis provides a reliable route to the 2-amino derivative. This method is advantageous as the halogenated precursor can be synthesized with high regioselectivity.

Furthermore, the quinoline ring can be constructed with the 2-amino group already in place. The Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, is a powerful tool for this purpose. By choosing a reactant such as an α-cyano ketone or malononitrile, a 2-aminoquinoline (B145021) can be formed directly. Silver-catalyzed reactions of isothiocyanates also provide an effective pathway to 2-aminoquinolines under mild, oxidant-free conditions.

Selective Ethylation at the C-3 Position

Introducing an alkyl group at the C-3 position is often accomplished during the construction of the quinoline ring system, as direct C-H ethylation at this position is challenging. The Friedländer synthesis is particularly well-suited for this strategy. By reacting a suitable 2-aminoaryl carbonyl compound with an unsymmetrical ketone such as 2-pentanone (CH₃COCH₂CH₂CH₃), the ethyl group can be incorporated at the C-3 position of the resulting quinoline. The regioselectivity of the condensation between the amino group and the two carbonyl carbons of the ketone is a critical factor that can be influenced by the catalyst and reaction conditions.

Another approach involves the reaction of an aniline with specific precursors under catalytic conditions. For instance, the synthesis of 3-ethyl-2-propylquinoline has been demonstrated from aniline and (E)-1-nitropent-1-ene using a Bismuth(III) triflate catalyst, showcasing a method to build the C2-C3 bond with the desired substituents. These methods highlight the principle of constructing the desired substitution pattern from acyclic precursors rather than attempting to functionalize a pre-formed quinoline ring at the less reactive C-3 position.

Precursor Design and Derivatization Strategies

Synthesis from Anilines and Related Precursors

Classic quinoline syntheses provide robust methods for building the heterocyclic core from aniline derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials. For the target molecule, starting with a meta-bromoaniline would be a logical first step to ensure the bromine atom is correctly positioned to become the C-7 substituent after cyclization.

Several named reactions are pivotal for this approach:

Synthetic MethodPrecursorsKey Features
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentHighly exothermic; yields quinoline itself but can be adapted for substituted anilines.
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compoundA more flexible variation of the Skraup synthesis, allowing for a wider range of substituents.
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone + compound with α-methylene groupVersatile and often high-yielding; allows for direct installation of C-2 and C-3 substituents.
Combes Synthesis Aryl amine + 1,3-dicarbonyl compoundAcid-catalyzed reaction that produces 2,4-substituted quinolines.

For the synthesis of 2-Amino-7-bromo-3-ethylquinoline, one could envision a modified Friedländer approach starting from 2-amino-4-bromobenzaldehyde and reacting it with 2-pentanone under acidic or basic catalysis. Alternatively, a domino reaction involving the in-situ reduction of a nitro group to an amine followed by a Friedländer cyclization offers an efficient one-pot strategy.

Utilization of Halogenated Quinoline Intermediates

An alternative and highly versatile strategy involves the synthesis of a halogenated quinoline, which then serves as a scaffold for further functionalization. For example, 7-bromoquinoline or a related derivative can be synthesized first. The bromine atom at C-7 is relatively stable, allowing for subsequent modifications at other positions.

This approach leverages the different reactivities of the quinoline positions. For instance, one could synthesize 7-bromo-2-chloro-3-ethylquinoline. The C-2 chlorine is highly activated towards nucleophilic substitution and can be readily converted to the C-2 amino group by reaction with ammonia or an ammonia equivalent. The halogen atoms also serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds. This is particularly useful if further derivatization of the quinoline core is desired. The use of mixed lithium-magnesium reagents to perform magnesiation on chloroquinolines, followed by quenching with various electrophiles, represents a powerful modern technique for derivatization.

This stepwise functionalization of a halogenated quinoline intermediate provides a modular and controllable route to complex substitution patterns that might be difficult to achieve through de novo ring synthesis.

Catalytic Systems in Quinoline Formation

The construction of the quinoline core is often achieved through cyclization and annulation strategies. Modern synthetic chemistry has seen a shift from classical methods, which often require harsh conditions, towards more efficient and selective catalytic systems. acs.org These systems can be broadly categorized into metal-catalyzed and metal-free approaches.

Transition-metal catalysis offers powerful tools for the synthesis of complex heterocyclic compounds like quinolines, often proceeding under mild conditions with high functional group tolerance. nih.govresearchgate.net Palladium and copper catalysts are particularly prominent in this field.

Palladium-Catalyzed Methods: Palladium-catalyzed reactions are widely used for constructing quinoline scaffolds through various pathways, including tandem processes that form multiple bonds in a single step. nih.gov One strategy involves the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the oxidant. organic-chemistry.org This method provides an efficient route to 2,3-disubstituted quinolines with high regioselectivity. organic-chemistry.org Another approach is the one-pot synthesis from readily available 2-amino aromatic ketones and alkynes, offering an alternative pathway to polysubstituted quinolines. rsc.org Palladium catalysts are also effective in dehydrogenative coupling reactions to create the quinoline ring. researchgate.net For the specific synthesis of the target compound, a potential palladium-catalyzed route could involve the aerobic annulation of an o-alkenylaniline bearing a bromine at the para-position with an appropriate alkyne. organic-chemistry.org

Copper-Catalyzed Methods: Copper-catalyzed reactions represent an economical and efficient alternative for quinoline synthesis. These methods can facilitate domino reactions, such as the cyclization of enaminones with 2-halobenzaldehydes to form the quinoline ring. rsc.org Copper catalysts are also employed in tandem reactions involving Knoevenagel condensation followed by amination and intramolecular cyclization. semanticscholar.org A three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles has also been developed. acs.org An N-heterocyclic carbene-copper catalyzed system has been used in an indirect Friedländer reaction between 2-aminobenzyl alcohols and ketones, using DMSO as an oxidant at room temperature. rsc.org

A prominent metal-catalyzed approach is the Friedländer Annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org While classically acid or base-catalyzed, modern variations employ various metal catalysts, including ceric ammonium nitrate, to proceed efficiently at ambient temperatures. nih.govacs.org

Table 1: Comparison of Selected Metal-Catalyzed Quinoline Synthesis Methods

Method Catalyst System Key Reactants General Characteristics Citations
Aerobic Annulation PdCl₂, PPh₃, Cu(TFA)₂ o-Alkenylanilines, Alkynes High regioselectivity for 2,3-disubstituted quinolines; uses O₂ as a green oxidant. organic-chemistry.org
One-Pot Ketone/Alkyne Cyclization Palladium Catalyst 2-Amino Aromatic Ketones, Alkynes Provides a direct route to polysubstituted quinolines from commercial starting materials. rsc.org
Domino Reaction Copper Catalyst Enaminones, 2-Halobenzaldehydes Consists of sequential aldol reaction, C(aryl)–N bond formation, and elimination. rsc.org
Indirect Friedländer NHC-Copper Catalyst 2-Aminobenzyl Alcohols, Ketones Proceeds at room temperature using DMSO as an oxidant. rsc.org

To circumvent the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes have been developed. These methods often rely on classical named reactions that have been refined for greater efficiency and broader substrate scope.

The Doebner-von Miller reaction is a classic acid-catalyzed method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction can be catalyzed by Brønsted acids like p-toluenesulfonic acid or Lewis acids such as tin tetrachloride. wikipedia.org Similarly, the Combes quinoline synthesis involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines. wikipedia.org

More recent metal-free approaches include a highly efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst, which proceeds via a proposed [2+4] cycloaddition mechanism. rsc.orgrsc.org Iodine has also been used as a catalyst in Friedländer annulations, providing a highly efficient metal-free alternative. organic-chemistry.org Furthermore, transition-metal-free protocols for synthesizing related N-heterocycles, such as quinazolinones, have been developed using a base promoter in a green solvent medium like polyethylene glycol. rsc.org Such principles could be adapted for quinoline synthesis.

Table 2: Overview of Organocatalytic and Metal-Free Quinoline Syntheses

Reaction Name Catalyst/Promoter Key Reactants Product Type Citations
Doebner-von Miller Brønsted or Lewis Acids (e.g., HCl, SnCl₄) Anilines, α,β-Unsaturated Carbonyls Substituted Quinolines wikipedia.orgsynarchive.comiipseries.org
Combes Synthesis Acid Catalyst (e.g., H₂SO₄, PPA) Anilines, β-Diketones 2,4-Disubstituted Quinolines wikipedia.orgiipseries.org
Friedländer Annulation Iodine, p-Toluene Sulphonic Acid 2-Aminoaryl Ketones, Methylene Ketones Polysubstituted Quinolines organic-chemistry.org
Cesium-Catalyzed Annulation Cesium Catalyst o-Nitrotoluenes, Olefins Substituted Quinolines rsc.orgrsc.org

Green Chemistry Considerations in Synthesis Development

Green chemistry principles aim to design chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.com These considerations are increasingly important in the synthesis of pharmaceutical intermediates like this compound.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Many modern quinoline syntheses can be performed under solvent-free conditions, often with the assistance of microwave irradiation. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. tandfonline.comnih.gov The energy is transferred directly to the reactive species, leading to rapid heating. tandfonline.com For example, the Friedländer synthesis of quinolines has been efficiently carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst, with microwave irradiation significantly accelerating the reaction compared to conventional heating. organic-chemistry.org Similarly, microwave-assisted protocols have been developed for three-component reactions to produce substituted quinolines using solid acid catalysts, achieving high yields in as little as 10 minutes. tandfonline.com Organocatalysts like L-proline have also been used effectively under microwave conditions for Knoevenagel condensation to afford quinoline derivatives. benthamdirect.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. ijpsjournal.comresearchgate.net Syntheses with high atom economy are inherently less wasteful.

To enhance atom economy, chemists often design one-pot, multi-component, or tandem reactions where multiple bond-forming events occur in a single operation without isolating intermediates. acs.org This approach reduces the number of synthetic steps, minimizes solvent use for purification, and decreases waste generation. nih.gov For instance, a one-pot method for preparing quinolines from o-nitrotoluenes and olefins is highly atom-economical as it shortens the synthetic pathway and primarily generates water as a byproduct. rsc.orgrsc.org Palladium-catalyzed tandem processes that build complex molecules in a single step are also attractive from an environmental and economic viewpoint. nih.gov Designing synthetic routes that maximize the incorporation of starting materials into the final structure of this compound is a critical goal for sustainable production. ijpsjournal.com

Advanced Chemical Transformations and Reactivity Profiles of 2 Amino 7 Bromo 3 Ethylquinoline Hydrochloride

Electrophilic Aromatic Substitution Reactions

Further Functionalization on the Quinoline (B57606) Ring

Under conditions where the amino group is not protonated, its strong activating effect dominates, directing further substitution primarily to the C-5 and C-8 positions of the carbocyclic ring. However, steric hindrance from the ethyl group at C-3 and the existing bromine at C-7 can influence the regioselectivity.

Common EAS reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid, can proceed at available positions on the benzene (B151609) ring portion of the quinoline. For instance, the nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative, demonstrating the feasibility of introducing nitro groups onto a brominated quinoline ring. nih.gov

Halogenation: Further bromination or chlorination can introduce additional halogen atoms, modifying the electronic properties and providing more handles for subsequent cross-coupling reactions.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group, which can be useful as a directing group or a precursor for other functionalities.

Friedel-Crafts Reactions: Acylation and alkylation can introduce carbon substituents, although these reactions are often challenging on heterocyclic systems, especially with deactivating groups present. masterorganicchemistry.com

The table below summarizes potential electrophilic aromatic substitution outcomes on the non-protonated form of the quinoline.

ReactionReagentsProbable Position of SubstitutionProduct Class
NitrationHNO₃ / H₂SO₄C-5 or C-8Nitro-2-amino-7-bromo-3-ethylquinoline
BrominationBr₂ / FeBr₃C-5 or C-8Dibromo-2-amino-3-ethylquinoline
SulfonationFuming H₂SO₄C-5 or C-82-Amino-7-bromo-3-ethylquinoline-sulfonic acid

Directed Bromination and Amination Strategies

Modern synthetic methods allow for more controlled functionalization. For instance, copper-catalyzed amination reactions have been successfully applied to quinoline N-oxides to introduce amino groups at the C-2 position. mdpi.com While the target molecule is already aminated at C-2, similar strategies could potentially be adapted to functionalize other positions if the appropriate precursors are used. The introduction of a nitro group, as seen in the nitration of bromoquinolines, can activate adjacent positions for subsequent nucleophilic substitution, providing an alternative route to amination. nih.gov

Nucleophilic Substitution Reactions

The compound possesses two primary sites for nucleophilic attack: the C-7 position bearing the bromine atom and the C-2 amino group.

Replacement of Halogen Moiety (Bromine at C-7)

The bromine atom at the C-7 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the quinoline nitrogen itself provides some activation, the reaction often requires forcing conditions (high temperature and pressure) or the presence of a catalyst.

Examples from related systems show that bromoquinolines can react with nucleophiles like ammonia (B1221849) in the presence of a copper catalyst to yield aminoquinolines. researchgate.net Similarly, 4-chloroquinolines undergo substitution with various amines to produce 4-aminoquinoline (B48711) derivatives. nih.gov

The table below illustrates potential nucleophilic substitution reactions at the C-7 position.

NucleophileReagent ExampleCatalyst/ConditionsProduct
AmineR-NH₂Pd-catalysis or Cu-catalysis7-Amino-2-amino-3-ethylquinoline derivative
AlkoxideNaORHigh Temperature7-Alkoxy-2-amino-3-ethylquinoline
ThiolateNaSRHigh Temperature7-Alkylthio-2-amino-3-ethylquinoline
CyanideCuCNHigh Temperature7-Cyano-2-amino-3-ethylquinoline

Reactivity of the Amino Group (at C-2)

The primary amino group at the C-2 position is nucleophilic and can react with a wide range of electrophiles. This allows for extensive derivatization to modify the compound's properties.

Key reactions involving the C-2 amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though over-alkylation can be an issue.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines. sapub.org

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by various groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) through Sandmeyer or related reactions.

Cross-Coupling Reactions

The C-7 bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed reactions are particularly prominent in this context. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C-7 position. Studies on various bromoquinolines have shown high yields for this transformation. researchgate.net

Heck Coupling: The reaction with an alkene in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond and the synthesis of 7-alkenylquinolines.

Sonogashira Coupling: This coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, yields 7-alkynylquinolines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for forming C-N bonds by coupling the bromoquinoline with primary or secondary amines. It is often preferred over classical SNAr reactions due to its milder conditions and broader substrate scope. beilstein-journals.org

Stille Coupling: This reaction involves coupling with an organotin reagent to form C-C bonds.

The following table summarizes various cross-coupling reactions applicable to the C-7 position.

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Na₂CO₃7-Aryl-2-amino-3-ethylquinoline
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃ / Et₃N7-Alkenyl-2-amino-3-ethylquinoline
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N7-Alkynyl-2-amino-3-ethylquinoline
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / Xantphos / Cs₂CO₃7-(Dialkylamino)-2-amino-3-ethylquinoline
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄7-Aryl/Alkyl-2-amino-3-ethylquinoline

Suzuki, Heck, Sonogashira, and Stille Coupling Applications

The presence of a bromine atom at the 7-position of the quinoline ring makes 2-Amino-7-bromo-3-ethylquinoline hydrochloride an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds.

The Suzuki coupling reaction enables the introduction of a wide range of aryl or vinyl substituents at the 7-position by reacting the bromoquinoline with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity in Suzuki-Miyaura cross-coupling can vary depending on the position of the bromine on the quinoline ring. researchgate.net

The Heck reaction , another palladium-catalyzed process, allows for the arylation or vinylation of the quinoline core by coupling with an alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with an unsaturated halide and an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org

The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties, leading to the formation of 7-alkynylquinolines. This reaction involves the coupling of the bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

The Stille reaction utilizes organotin compounds to couple with the bromoquinoline, offering another route to introduce alkyl, vinyl, or aryl groups. wikipedia.org While effective, the toxicity of organotin reagents is a significant consideration in its application. wikipedia.org

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent Typical Temperature
Suzuki Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100 °C
Heck AlkenePd(OAc)₂ / PPh₃Et₃NDMF100-120 °C
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFRoom Temp to 60 °C
Stille OrganostannanePd(PPh₃)₄-Toluene80-110 °C

C-N, C-C, and C-O Bond Formation Strategies

Beyond the classic cross-coupling reactions, the 7-bromo position is amenable to various other bond-forming strategies.

C-N bond formation can be effectively achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of the bromoquinoline with a wide range of primary and secondary amines, amides, or N-heterocycles. beilstein-journals.orgtcichemicals.com The choice of palladium precursor, ligand, and base is crucial for the success of these transformations. beilstein-journals.org

C-C bond formation , as discussed previously, is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods offer robust and versatile approaches to constructing new carbon-carbon bonds at the 7-position of the quinoline core.

C-O bond formation can also be accomplished via palladium-catalyzed coupling reactions, typically with phenols or alcohols, to form the corresponding aryl or alkyl ethers. Similar to C-N bond formation, the appropriate selection of the catalyst system is critical for achieving high yields. beilstein-journals.org

Table 2: Representative Bond Formation Reactions

Bond Formed Reaction Name Reagents Catalyst System Base Product Type
C-N Buchwald-HartwigAmine/AmidePd₂(dba)₃ / XantphosCs₂CO₃7-Amino/Amidoquinoline
C-C Suzuki CouplingArylboronic acidPd(PPh₃)₄K₂CO₃7-Arylquinoline
C-O Buchwald-HartwigPhenol/AlcoholPd(OAc)₂ / XantphosK₂CO₃7-Aryloxy/Alkoxyquinoline

Cyclization and Annulation Reactions

The strategic placement of the amino, bromo, and ethyl groups on the quinoline scaffold of this compound provides opportunities for subsequent cyclization and annulation reactions to build more complex, fused heterocyclic systems.

Following a cross-coupling reaction at the 7-position to introduce a suitably functionalized substituent, intramolecular cyclization can lead to the formation of fused polycyclic systems. For instance, the introduction of an ortho-aminoaryl group via Suzuki coupling could be followed by an intramolecular C-N bond formation to construct a new heterocyclic ring fused to the quinoline core. nih.gov Similarly, the 2-amino group can be a handle for building fused pyrimidine (B1678525) rings through reactions with appropriate reagents. researchgate.net The synthesis of polycyclic hetero-fused systems can be achieved through strategies involving C-H functionalization followed by cross-coupling and subsequent cyclization. nih.gov

While less common for the quinoline system itself, reactions involving substituents can lead to apparent ring expansions or contractions in fused systems. For example, a substituent introduced at the 7-position could undergo a rearrangement that results in a larger or smaller fused ring. The synthesis of seven-membered polycyclic systems can be achieved via ring expansion methodologies. chemrxiv.org Conversely, nucleophile-induced ring contractions have been observed in certain fused heterocyclic systems, offering a pathway to novel scaffolds. beilstein-journals.org These transformations are often highly substrate-dependent and require careful design of the precursor.

Theoretical and Computational Investigations of 2 Amino 7 Bromo 3 Ethylquinoline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are often employed to determine the optimized geometry and electronic properties of quinoline (B57606) derivatives. nih.govijcce.ac.ir

An analysis of the electronic structure provides crucial information about a molecule's stability and reactivity. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. sphinxsai.com

For related bromo-amino substituted heterocyclic compounds, the delocalization of charges, influenced by the electron-donating amino group and the electron-withdrawing bromine atom, is a key characteristic. sphinxsai.com The movement of the π-electron cloud between these groups can lead to a polarized molecule. sphinxsai.com In a hypothetical analysis of 2-Amino-7-bromo-3-ethylquinoline hydrochloride, one would expect the HOMO to be localized on the more electron-rich portions of the molecule, likely the amino group and the quinoline ring system, while the LUMO would be distributed over the electron-deficient areas. A smaller HOMO-LUMO gap would suggest higher reactivity and the potential for charge transfer interactions within the molecule. sphinxsai.com For instance, in a study of a related benzopyrano-pyridine derivative, the HOMO-LUMO energy gap was calculated to be 4.29 eV, indicating a potential for charge transfer. sphinxsai.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value Significance
HOMO Energy (Value) eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (Value) eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: The values in this table are hypothetical and represent the type of data that would be generated from quantum chemical calculations.

Understanding the charge distribution within this compound is essential for predicting its reactivity. Mulliken atomic charge distribution analysis, a common computational method, can reveal the partial charges on each atom. sphinxsai.com In similar molecules, hydrogen atoms typically carry a positive charge, while electronegative atoms like nitrogen and bromine exhibit negative charges. sphinxsai.com The carbon atoms can have both positive and negative charges, indicating the delocalization of electrons across the molecular framework. sphinxsai.com

This charge distribution allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. The amino group at the 2-position generally increases the nucleophilicity of the pyridine (B92270) ring, making it an activating group. The bromine atom at the 7-position, conversely, is an electron-withdrawing group that influences the electronic properties of the benzene (B151609) ring portion of the quinoline scaffold. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby providing a guide to intermolecular interactions. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is also instrumental in elucidating reaction mechanisms, providing insights into the feasibility and pathways of chemical syntheses.

The synthesis of quinoline derivatives can be complex, and computational modeling can help in understanding the underlying mechanisms. nih.gov By modeling potential synthetic routes to this compound, researchers can evaluate the thermodynamics and kinetics of each step. For example, the synthesis of related quinazoline (B50416) derivatives has been computationally studied to understand the formation of key intermediates. nih.gov Such models can help in optimizing reaction conditions, such as temperature and catalysts, to improve yields and reduce byproducts. The bromine atom on the quinoline ring serves as a useful handle for further functionalization through reactions like Suzuki-Miyaura coupling, and computational models can predict the most favorable conditions for such transformations.

To gain a deeper understanding of a reaction mechanism, transition state analysis is performed. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster and more favorable reaction. For the synthesis of this compound, computational analysis could be used to compare different potential cyclization strategies or substitution patterns to identify the most energetically favorable pathway.

Molecular Dynamics Simulations (if applicable to non-biological interactions)

While often used in biological contexts, Molecular Dynamics (MD) simulations can also be applied to study the non-biological interactions of molecules like this compound. For instance, MD simulations could be used to model the behavior of the molecule in different solvents, predicting its solubility and aggregation properties. These simulations can also provide insights into the intermolecular interactions in the solid state, helping to understand its crystal packing and morphology. The development of molecular force fields is crucial for such simulations, and resources like the Automated Topology Builder (ATB) can facilitate this process for novel molecules. uq.edu.au

Conformational Analysis and Stability Studies

The conformational flexibility of this compound is primarily centered around the orientation of the 3-ethyl group and the 2-amino group relative to the quinoline ring. Density Functional Theory (DFT) calculations, a common method for such explorations, can predict the most stable conformations by identifying the lowest energy states.

For the 3-ethyl group, rotation around the C-C single bond connecting it to the quinoline core gives rise to different rotamers. Theoretical models suggest that the most stable conformation would likely involve a staggered arrangement to minimize steric hindrance with the adjacent amino group and the quinoline ring system. The energy differences between various conformers, such as eclipsed and staggered forms, can be calculated to determine their relative populations at equilibrium. A hypothetical energy profile for the rotation of the ethyl group is presented in Table 1.

The stability of the molecule is further influenced by the electronic effects of its substituents. The bromine atom at the 7-position acts as an electron-withdrawing group through induction, while the amino group at the 2-position is a strong electron-donating group through resonance. These opposing electronic characteristics create a unique electron density distribution across the quinoline ring system, which can be visualized through molecular electrostatic potential maps generated from computational models. The hydrochloride form introduces a positive charge, which is expected to be delocalized across the protonated amino group and the quinoline nitrogen, further influencing the molecule's electronic structure and stability.

Table 1: Theoretical Conformational Analysis of the 3-Ethyl Group This table presents hypothetical data based on computational models of similar molecules.

Dihedral Angle (H-C-C-C) Relative Energy (kcal/mol) Population (%)
0° (Eclipsed) 3.5 1.5
60° (Gauche) 0.8 25.0
120° (Eclipsed) 3.2 2.0
180° (Anti) 0.0 43.0
240° (Eclipsed) 3.2 2.0
300° (Gauche) 0.8 25.0

Intermolecular Interactions in Non-Biological Systems

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. The presence of the hydrochloride moiety introduces strong ionic interactions and hydrogen bonding capabilities that are likely to dominate the crystal packing.

The protonated amino group is a potent hydrogen bond donor, and the chloride anion is an excellent hydrogen bond acceptor. Therefore, strong N-H···Cl hydrogen bonds are expected to be a primary feature in the crystal lattice. Furthermore, the quinoline nitrogen can also act as a hydrogen bond acceptor, potentially leading to a complex network of interactions.

In addition to strong hydrogen bonds, weaker interactions also play a crucial role. The bromine atom can participate in halogen bonding (C-Br···X), where X can be another bromine atom or a different electron-rich site. Studies on brominated aromatic compounds have shown that C–Br···Br–C interactions can be stabilizing, with interaction energies in the range of -1 to -2 kcal/mol.

A theoretical breakdown of the contributions of various intermolecular forces to the lattice energy is provided in Table 2. This data, while hypothetical, is based on the types and expected strengths of interactions observed in similar molecular crystals.

Table 2: Estimated Contributions of Intermolecular Interactions to Lattice Energy This table presents hypothetical data based on computational models of analogous crystal structures.

Interaction Type Estimated Energy Contribution (kcal/mol)
N-H···Cl Hydrogen Bonding -15 to -25
C-Br···Br Halogen Bonding -1 to -3
π–π Stacking -5 to -10
Van der Waals Forces -3 to -7

Applications in Advanced Material Science and Non Biological Chemical Research

Fundamental Studies in Organic Reaction Development

Exploration of New Reaction Pathways

2-Aminoquinoline (B145021) derivatives serve as versatile building blocks in organic synthesis, enabling the exploration of novel reaction pathways to construct complex molecular architectures. The presence of a nucleophilic amino group and the quinoline's aromatic ring system allows for a variety of chemical modifications.

Research into the synthesis of 2-aminoquinolines has highlighted several innovative strategies, including metal-catalyzed reactions, organocatalysis, and redox-neutral processes. researchgate.net These synthetic advancements not only provide access to a diverse range of 2-aminoquinoline derivatives but also open avenues for their use as precursors in the development of new chemical entities with potential applications in materials science. researchgate.net The fundamental structure of 2-aminoquinolines makes them suitable candidates for designing new ligands or functional materials. researchgate.net

For instance, the general class of quinoline (B57606) derivatives is recognized for its broad applicability in the synthesis of agrochemicals, pesticides, and dyes, as well as in the development of chemical sensors and nanomaterials with notable electronic and photonic properties. ecorfan.org The specific substitution pattern of 2-Amino-7-bromo-3-ethylquinoline hydrochloride, featuring electron-donating (amino, ethyl) and electron-withdrawing (bromo) groups, suggests a potential for nuanced reactivity in various synthetic transformations, although specific examples remain to be elucidated in dedicated studies.

Development of Catalyst Systems

Substituted quinolines are known to act as ligands in the formation of metal complexes that can function as catalysts in a variety of chemical reactions. mdpi.comnih.gov The nitrogen atom in the quinoline ring and the exocyclic amino group in 2-aminoquinolines can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Studies have shown that quinoline-based compounds can form complexes with metals like copper, which then exhibit catalytic activity in oxidation reactions. mdpi.com The efficiency of these catalysts is often dependent on the chemical structure of the quinoline ligand and the nature of the metal salt used. mdpi.com For example, copper(II) complexes with various quinoline derivatives have been shown to catalyze the oxidation of catechol to o-quinone, a process with applications in various fields. mdpi.com The catalytic activity in these systems is attributed to the coordination between the quinoline ligand and the copper ion. mdpi.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The synthesis of quinoline (B57606) scaffolds has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgnih.gov While effective, these reactions often require harsh conditions, strong acids, and high temperatures, leading to significant waste and limited functional group tolerance. Future research must prioritize the development of more sustainable and efficient synthetic pathways to 2-Amino-7-bromo-3-ethylquinoline hydrochloride.

A promising avenue is the adoption of transition-metal-catalyzed methods. For instance, dehydrogenative annulation using earth-abundant metal catalysts like manganese has emerged as a sustainable approach for synthesizing 2-aminoquinolines with high atom economy. acs.org Adapting such methods, which proceed via the dehydrogenation and concomitant formation of C–C and C–N bonds, could provide a greener alternative to traditional cyclization strategies. acs.org Another key area is the exploration of transition-metal-free reactions, such as those mediated by KOtBu, which can facilitate the rapid formation of 2-aminoquinolines at room temperature from readily available starting materials. researchgate.net

Table 1: Comparison of Synthetic Approaches for Quinoline Synthesis

MethodTypical ConditionsAdvantagesDisadvantagesPotential for Sustainability
Traditional Methods (e.g., Skraup, Friedländer) Strong acids (e.g., H₂SO₄), high temperatures, oxidizing agentsWell-established, uses simple starting materialsHarsh conditions, low atom economy, significant waste generation, limited functional group tolerance wikipedia.orgnih.govLow
Transition-Metal Catalysis (e.g., Mn, Zn/Cu) Earth-abundant metal catalysts, dehydrogenative coupling, cascade cyclizationHigh atom economy, milder conditions, potential for novel bond formations nih.govacs.orgCatalyst cost/toxicity (if using precious metals), requires optimization for specific substratesHigh
Metal-Free Reactions (e.g., KOtBu-mediated) Strong base, room temperature, short reaction timesAvoids transition metals, operational simplicity, rapid synthesis researchgate.netSubstrate scope may be limited, stoichiometric use of baseHigh

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in this compound—an amino group at C2, an ethyl group at C3, and a bromine atom at C7—offers a rich platform for exploring novel reactivity. The bromine atom at the C7 position is a particularly valuable handle for derivatization. Bromoquinolines are well-established precursors for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net Future research could systematically explore these reactions to synthesize a library of novel 7-substituted derivatives with diverse functionalities.

Furthermore, the electronic interplay between the electron-donating amino group at C2 and the electron-withdrawing bromine at C7 could lead to unique reactivity patterns in C-H activation and functionalization reactions. mdpi.com While C-H functionalization of quinolines often occurs at the C2 or C8 positions, the existing substitution pattern may direct reactions to other sites on the quinoline core. mdpi.com Investigating the regioselectivity of such reactions would be a significant contribution. The reactivity of the 2-amino group itself, through N-alkylation, N-arylation, or conversion to other functional groups, also remains a fertile area for exploration. acs.org

Advanced Computational Studies for Property Prediction

Computational chemistry offers powerful tools for predicting the properties of molecules before their synthesis, saving significant time and resources. Future research on this compound should leverage advanced computational studies to forecast its electronic, optical, and pharmacological properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ankara.edu.trrsc.org This information is crucial for predicting its potential in optoelectronic applications. consensus.app Frontier Molecular Orbital (FMO) analysis can provide insights into the molecule's chemical stability and reactivity. rsc.org Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, offering an early assessment of its drug-likeness. researchgate.net Molecular docking studies could also be performed to identify potential biological targets by predicting the binding affinity of the compound to various protein structures. researchgate.net

Table 2: Potential Computational Studies for this compound

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT) Molecular geometry, HOMO/LUMO energy gap, dipole moment, chemical hardness/softness, electrophilicity index rsc.orgPrediction of chemical reactivity, stability, and electronic characteristics. ankara.edu.tr
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excited state energies rsc.orgacs.orgEvaluation of potential for use in optoelectronics, dyes, and as a fluorophore.
Molecular Docking Binding affinity and mode of interaction with biological targets (e.g., proteins, enzymes) researchgate.netIdentification of potential pharmacological activity and mechanism of action.
In Silico ADMET Prediction Oral bioavailability, toxicity, pharmacokinetic properties researchgate.netEarly-stage assessment of drug-likeness and suitability for pharmaceutical development.

Expansion into Undiscovered Material Applications

The quinoline scaffold is a "privileged structure" not only in medicinal chemistry but also in material science. nih.gov Quinoline derivatives are known to exhibit interesting photophysical properties and have been investigated for use in Organic Light-Emitting Diodes (OLEDs), chemical sensors, and as fluorophores. rsc.orgacs.org The specific structure of this compound suggests several unexplored material applications.

The presence of a heavy bromine atom could promote intersystem crossing, potentially making the molecule a candidate for applications in phosphorescent materials or as a photocatalyst. The combination of the electron-donating amino group and the extended π-system of the quinoline ring may result in unique fluorescent properties, opening avenues for its use as a molecular probe or sensor. rsc.org Future research should involve a thorough characterization of its photophysical properties, including absorption and emission spectra, quantum yield, and lifetime. By systematically modifying the structure, for example, through reactions at the C7-bromo position, it may be possible to tune these properties for specific applications in organic electronics or sensor technology. ankara.edu.tr

Integration with Flow Chemistry and Automation in Synthesis

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry represents a significant advancement in chemical manufacturing. acs.org Flow chemistry offers numerous advantages, including enhanced safety, improved heat transfer, precise control over reaction parameters, and greater scalability. acs.orgresearchgate.net

A key future direction for this compound is the development of a continuous flow synthesis process. This would be particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. acs.org Flow reactors can enable faster optimization of reaction conditions compared to batch methods and can be integrated with in-line analysis techniques (e.g., spectroscopy) for real-time monitoring and control. acs.orgresearchgate.net Furthermore, coupling a flow synthesis setup with automated purification and screening systems could enable the high-throughput generation and evaluation of a library of derivatives, accelerating the discovery of new compounds with desirable properties. researchgate.netvapourtec.com

Q & A

Q. What are the key steps in synthesizing 2-Amino-7-bromo-3-ethylquinoline hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. Key steps include:
  • Bromination : Introducing the bromo group at the 7-position using brominating agents (e.g., NBS or Br₂ in a controlled environment) .
  • Amination : Substituting a leaving group (e.g., chlorine) at the 2-position with an amine via nucleophilic aromatic substitution, often using ammonia or protected amines .
  • Ethylation : Introducing the ethyl group at the 3-position through alkylation reactions, such as Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acid) .
  • Salt Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt .
    Optimization : Yield improvements rely on solvent selection (e.g., ethanol for polar intermediates), temperature control (e.g., 60–80°C for amination), and catalysts (e.g., Pd for cross-coupling) .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~2.8 ppm) in ¹H NMR, and the bromo group’s deshielding effects in ¹³C NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ peak for C₁₁H₁₂BrClN₂) with accuracy <5 ppm .
  • HPLC : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Q. What solubility characteristics does this compound exhibit in common solvents, and how does this affect experimental design?

  • Methodological Answer :
  • High Solubility : In polar solvents like water (due to hydrochloride salt) and methanol, enabling biological assays .
  • Low Solubility : In non-polar solvents (e.g., hexane), necessitating DMSO or DMF for stock solutions in in vitro studies .
    Experimental Design : Solubility dictates solvent choice for reactions (e.g., ethanol for synthesis) and biological testing (e.g., PBS buffer for cytotoxicity assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromo and ethyl substituents on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing bromo with chloro or ethyl with methyl) .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., nNOS) or antimicrobial screens .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/electronegativity with binding affinity .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., cell line differences) causing activity variations .
  • Orthogonal Validation : Confirm activity via unrelated methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What in vitro assays are suitable for assessing the compound's interaction with neuronal nitric oxide synthase (nNOS)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure NADPH oxidation rates using spectrophotometry (λ = 340 nm) in recombinant nNOS systems .
  • Cellular Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress, quantifying NO production via Griess reagent .

Q. How can computational methods like molecular docking predict binding modes with target enzymes?

  • Methodological Answer :
  • Protein Preparation : Retrieve nNOS crystal structure (PDB ID: 1OM4), remove water, add hydrogens .
  • Ligand Docking : Use Schrödinger Glide or AutoDock to simulate binding poses, prioritizing hydrogen bonds with Glu592 or hydrophobic interactions with heme .
  • MD Simulations : Validate stability of docked complexes via GROMACS (50 ns trajectories) .

Q. What are the best practices for derivatizing this compound to enhance pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups at the amino position for improved oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to increase half-life in plasma .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., ethyl group oxidation) and block with fluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.